

Physical and chemical characteristics of N-benzyl-1,3-propanediamine

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Compound of Interest

Compound Name: *N1-Benzylpropane-1,3-diamine*

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N-Benzyl-1,3-propanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-benzyl-1,3-propanediamine, a versatile diamine derivative. The information compiled herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. This document details the compound's properties, outlines a general synthesis protocol, and provides essential safety information.

Core Physical and Chemical Properties

N-benzyl-1,3-propanediamine is a substituted diamine featuring a benzyl group attached to one of the nitrogen atoms of a 1,3-propanediamine backbone. This structure imparts a combination of aliphatic and aromatic characteristics, influencing its reactivity and physical properties. It is typically a liquid at room temperature, with a color ranging from light orange to yellow or green.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of N-benzyl-1,3-propanediamine.

Identifier	Value	Source
IUPAC Name	N'-benzylpropane-1,3-diamine	PubChem[1]
Synonyms	N-Benzyltrimethylenediamine	TCI
CAS Number	13910-48-0	TCI
Molecular Formula	C ₁₀ H ₁₆ N ₂	PubChem[1]
Molecular Weight	164.25 g/mol	PubChem[1]
Physical State	Liquid (at 20°C)	TCI

Property	Value	Conditions	Source
Boiling Point	102 °C	at 1 mmHg	TCI
Specific Gravity	0.99	at 20/20 °C	TCI
Refractive Index	1.54	at 20°C	TCI
Flash Point	139 °C	TCI	

Note: Specific experimental data for melting point and solubility in various solvents are not readily available in the reviewed literature. However, its precursor, 1,3-diaminopropane, is soluble in water and many polar organic solvents.[2]

Synthesis of N-benzyl-1,3-propanediamine

The primary synthetic route to N-benzyl-1,3-propanediamine is through the reductive amination of benzaldehyde with 1,3-diaminopropane. This common and efficient method involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.[3][4]

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[5][6]

Materials:

- Benzaldehyde
- 1,3-Diaminopropane
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or other suitable reducing agent (e.g., sodium cyanoborohydride)
- Ethyl acetate (EtOAc) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

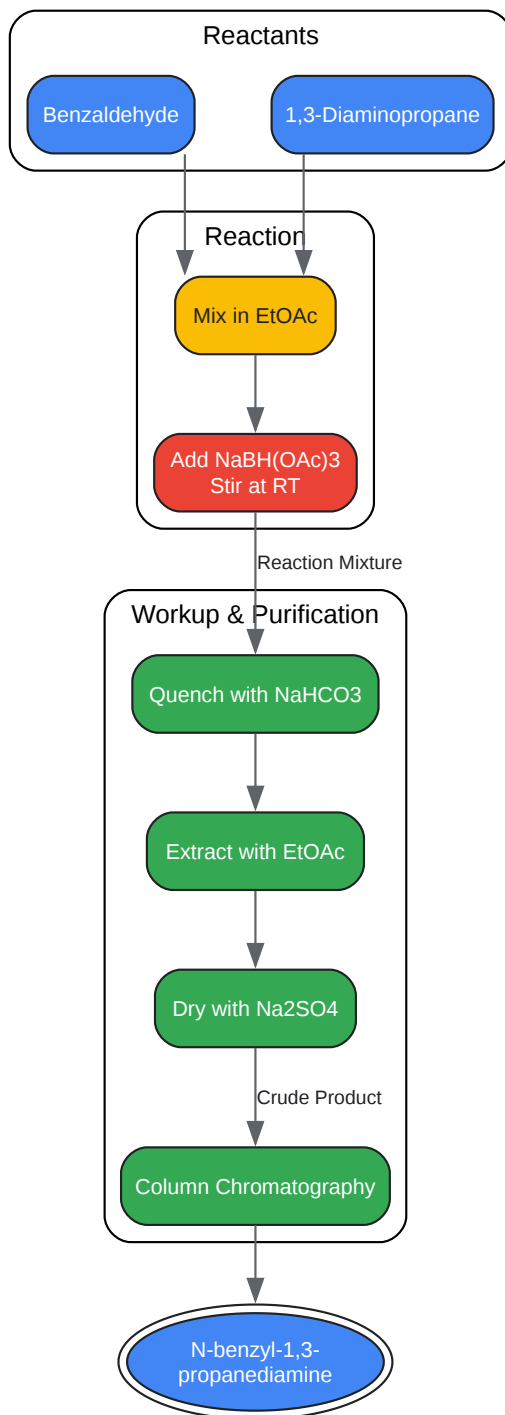
Procedure:

- In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethyl acetate.
- Add 1,3-diaminopropane (1.1 equivalents) to the solution and stir at room temperature.
- Slowly add sodium triacetoxyborohydride (1.2 equivalents) to the reaction mixture.
- Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the residue by flash column chromatography on silica gel to yield N-benzyl-1,3-propanediamine.

Synthesis Workflow Diagram

Synthesis Workflow of N-benzyl-1,3-propanediamine

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Caption: A flowchart illustrating the synthesis of N-benzyl-1,3-propanediamine via reductive amination.

Spectroscopic Data

Generalized protocols for acquiring spectroscopic data for compounds like N-benzyl-1,3-propanediamine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3).
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - 2D NMR (Optional): Perform COSY to establish ^1H - ^1H couplings and HSQC/HMBC to determine ^1H - ^{13}C correlations.[\[7\]](#)

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm^{-1} . The instrument's software will ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[7]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Introduction: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), this is typically done via direct infusion or through a liquid chromatography (LC) system. For Electron Ionization (EI), the sample is introduced into a high vacuum and vaporized.
 - Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The resulting spectrum will show the molecular ion peak (or a protonated/adduct ion in ESI) and various fragment ions, which can provide structural information.[7]

Applications in Research and Development

The primary documented application of N-benzyl-1,3-propanediamine is as a bidentate ligand in the synthesis of platinum(II) and platinum(IV) complexes.[8] These complexes are investigated as potential antineoplastic agents, serving as analogs to cisplatin with the aim of overcoming drug resistance and reducing side effects.[8] The benzyl group can be further functionalized to modulate the electronic and steric properties of the resulting metal complexes, potentially influencing their biological activity.

Safety and Handling

N-benzyl-1,3-propanediamine is classified as a corrosive substance.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Information

- Pictogram: Corrosive
- Signal Word: Danger
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[1]
 - H318: Causes serious eye damage.[1]
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
 - P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water.
 - P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
 - P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P316: Get emergency medical help immediately.[1]

It is recommended to store the compound under an inert gas as it may be air-sensitive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

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